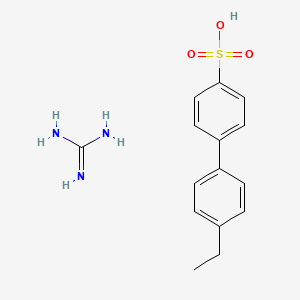

4-(4-Ethylphenyl)benzenesulfonic acid;guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-エチルフェニル)ベンゼンスルホン酸;グアニジンは、ベンゼンスルホン酸とグアニジンの両方の特性を組み合わせた化合物です。 ベンゼンスルホン酸は、C6H6O3Sの化学式を持つ有機硫黄化合物で、その強い酸性と水やエタノールへの溶解性で知られています 。 グアニジンは、一方、有機合成や生物学的な用途でよく使用される、非常に塩基性の高い化合物です 。 これら2つの官能基を1つの分子に組み合わせることで、独自の化学的および生物学的特性が得られます。

2. 製法

合成経路と反応条件

スルホン化は、濃硫酸を使用して行うことができ、これによりベンゼン環にスルホン酸基が添加されます 。 次に、グアニジン基はグアニル化反応によって導入することができ、これはアミンと活性化されたグアニジン前駆体の反応を伴います .

工業生産方法

この化合物の工業生産方法では、大規模なスルホン化とグアニル化プロセスが使用される可能性があります。 これらの方法は、収率と純度を最適化する必要があるため、反応の効率を高めるために触媒や特定の反応条件を使用することが必要になる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

The sulfonation can be achieved using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring . The guanidine group can then be introduced through a guanylation reaction, which involves the reaction of an amine with an activated guanidine precursor .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and guanylation processes. These methods would need to be optimized for yield and purity, potentially using catalysts and specific reaction conditions to enhance the efficiency of the reactions .

化学反応の分析

反応の種類

4-(4-エチルフェニル)ベンゼンスルホン酸;グアニジンは、次のものを含むさまざまな種類の化学反応を起こすことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、スルホン化のための硫酸、グアニル化のためのシアナミド、さらなる改質のためのさまざまな酸化剤と還元剤があります .

主要な生成物

これらの反応から生成される主要な生成物には、スルホニルクロリド、アミン、および特定の反応条件と使用される試薬に応じてさまざまな置換誘導体が含まれます .

4. 科学研究への応用

4-(4-エチルフェニル)ベンゼンスルホン酸;グアニジンは、科学研究で幅広い応用範囲を持っています。

化学: 有機合成や触媒で試薬として使用されます.

生物学: 酵素阻害やタンパク質相互作用の研究に使用されます.

医学: さまざまな病気の治療薬としての可能性について調査されています.

工業: 特殊化学薬品や材料の製造に使用されます.

科学的研究の応用

4-(4-Ethylphenyl)benzenesulfonic acid;guanidine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

4-(4-エチルフェニル)ベンゼンスルホン酸;グアニジンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 スルホン酸基は強い水素結合とイオン相互作用を形成することができ、グアニジン基は複数の共鳴形式と水素結合に関与することができます 。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

6. 類似化合物の比較

類似化合物

ベンゼンスルホン酸: 強い酸性で知られており、スルホン化反応で使用されます.

グアニジン: 非常に塩基性があり、有機合成や生物学的な用途で使用されます.

p-トルエンスルホン酸: ベンゼンスルホン酸に似ていますが、メチル基があり、触媒や試薬として使用されます.

独自性

4-(4-エチルフェニル)ベンゼンスルホン酸;グアニジンは、ベンゼンスルホン酸とグアニジンの両方の特性を1つの分子に組み合わせているという点でユニークです。 このデュアルファンクショナリティーにより、個々の成分と比較して、より幅広い化学反応や生物学的相互作用に参加することができます .

類似化合物との比較

Similar Compounds

Benzenesulfonic acid: Known for its strong acidity and use in sulfonation reactions.

Guanidine: Highly basic and used in organic synthesis and biological applications.

p-Toluenesulfonic acid: Similar to benzenesulfonic acid but with a methyl group, used as a catalyst and reagent.

Uniqueness

4-(4-Ethylphenyl)benzenesulfonic acid;guanidine is unique in that it combines the properties of both benzenesulfonic acid and guanidine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

特性

CAS番号 |

650599-65-8 |

|---|---|

分子式 |

C15H19N3O3S |

分子量 |

321.4 g/mol |

IUPAC名 |

4-(4-ethylphenyl)benzenesulfonic acid;guanidine |

InChI |

InChI=1S/C14H14O3S.CH5N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)18(15,16)17;2-1(3)4/h3-10H,2H2,1H3,(H,15,16,17);(H5,2,3,4) |

InChIキー |

BOWRWZAKTPKQJH-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)

![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)

![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)

![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)

![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)